molecular formula C21H17ClN2O3 B11539259 N'-[(E)-(2-chlorophenyl)methylidene]-2,2-diphenoxyacetohydrazide

N'-[(E)-(2-chlorophenyl)methylidene]-2,2-diphenoxyacetohydrazide

Cat. No.: B11539259
M. Wt: 380.8 g/mol
InChI Key: YHHCGWQVQRPTER-HZHRSRAPSA-N
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Description

N’-[(E)-(2-chlorophenyl)methylidene]-2,2-diphenoxyacetohydrazide is a chemical compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of a chlorophenyl group and two phenoxy groups attached to an acetohydrazide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-chlorophenyl)methylidene]-2,2-diphenoxyacetohydrazide typically involves the condensation reaction between 2-chlorobenzaldehyde and 2,2-diphenoxyacetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(2-chlorophenyl)methylidene]-2,2-diphenoxyacetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-chlorophenyl)methylidene]-2,2-diphenoxyacetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and carbonyl compound.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products

    Oxidation: The major products are typically oxides of the original compound.

    Reduction: The major products are the corresponding amine and carbonyl compound.

    Substitution: The products depend on the nucleophile used in the reaction.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-chlorophenyl)methylidene]-2,2-diphenoxyacetohydrazide involves its ability to form stable complexes with metal ions. This interaction can inhibit the activity of certain enzymes by binding to their active sites. The molecular targets and pathways involved depend on the specific application and the metal ion used in the complex formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2-chlorophenyl)methylidene]-2,2-diphenoxyacetohydrazide is unique due to the presence of both chlorophenyl and diphenoxy groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its ability to form stable complexes with metal ions and its potential pharmacological properties.

Properties

Molecular Formula

C21H17ClN2O3

Molecular Weight

380.8 g/mol

IUPAC Name

N-[(E)-(2-chlorophenyl)methylideneamino]-2,2-diphenoxyacetamide

InChI

InChI=1S/C21H17ClN2O3/c22-19-14-8-7-9-16(19)15-23-24-20(25)21(26-17-10-3-1-4-11-17)27-18-12-5-2-6-13-18/h1-15,21H,(H,24,25)/b23-15+

InChI Key

YHHCGWQVQRPTER-HZHRSRAPSA-N

Isomeric SMILES

C1=CC=C(C=C1)OC(C(=O)N/N=C/C2=CC=CC=C2Cl)OC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)OC(C(=O)NN=CC2=CC=CC=C2Cl)OC3=CC=CC=C3

Origin of Product

United States

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